molecular formula C15H16FN5O2 B5896995 N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethanamine

N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethanamine

Cat. No.: B5896995
M. Wt: 317.32 g/mol
InChI Key: SBTNZHMQDJHVJR-UHFFFAOYSA-N
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Description

N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethanamine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a fluorophenyl group and an oxadiazole moiety, making it a subject of study in medicinal chemistry and material science.

Properties

IUPAC Name

N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN5O2/c1-10-15(21-23-20-10)22-7-6-17-8-12-9-18-19-14(12)11-2-4-13(16)5-3-11/h2-5,9,17H,6-8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBTNZHMQDJHVJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1OCCNCC2=C(NN=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethanamine typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of hydrazine with an appropriate diketone to form the pyrazole ring.

    Introduction of the Fluorophenyl Group: This step can be achieved through electrophilic aromatic substitution or via a Suzuki coupling reaction.

    Synthesis of the Oxadiazole Moiety: The oxadiazole ring is usually synthesized through the reaction of a nitrile with hydroxylamine.

    Linking the Pyrazole and Oxadiazole Rings: The final step involves the formation of the ethanamine linkage, typically through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethanamine is explored for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethanamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: Known for its antimicrobial properties.

    Domiphen bromide: Used as a disinfectant and antiseptic.

    Bis(2-ethylhexyl) terephthalate: A plasticizer used in the production of flexible plastics.

Uniqueness

N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethanamine stands out due to its combination of a pyrazole ring with a fluorophenyl group and an oxadiazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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